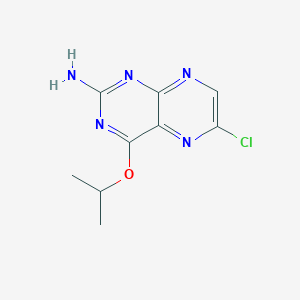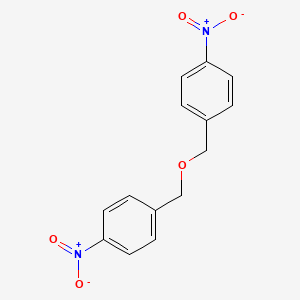
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is an organic compound characterized by the presence of two nitro groups attached to a benzene ring, with a benzyloxy methyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with a suitable phenol derivative under basic conditions. For example, 4-nitrobenzyl bromide can react with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to form the desired product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and benzyloxy groups. The nitro groups can participate in redox reactions, while the benzyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
Uniqueness
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is unique due to the presence of two nitro groups and a benzyloxy methyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
56679-04-0 |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1-nitro-4-[(4-nitrophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12N2O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
Clave InChI |
VJJRVNGOHNKPHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


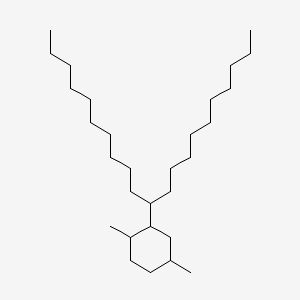
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
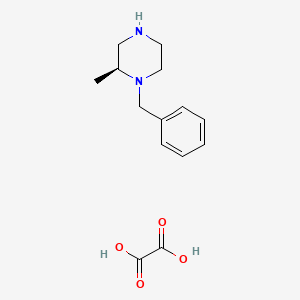
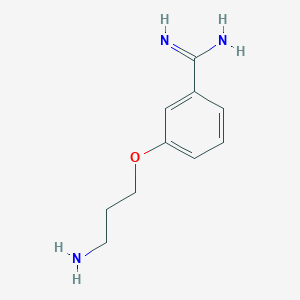


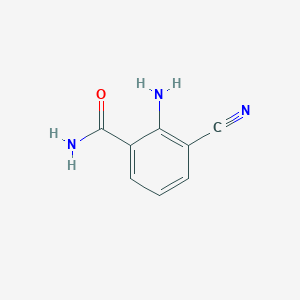
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
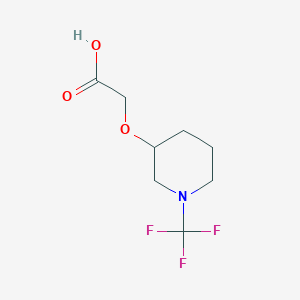
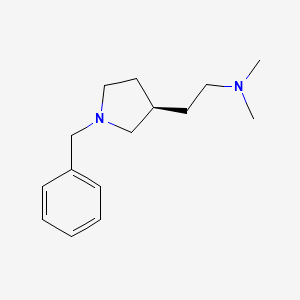
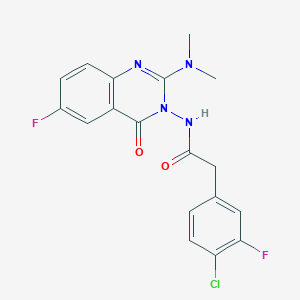
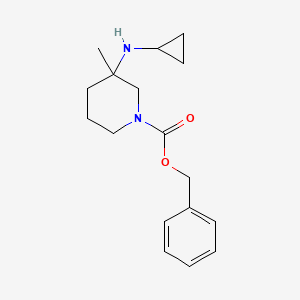
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
